{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a combination of pyridine, piperazine, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the individual moieties. The pyridine moiety can be synthesized using methods such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis . The piperazine moiety is often prepared through cyclization reactions involving ethylenediamine and dihaloalkanes . The tetrazole moiety can be synthesized via cycloaddition reactions involving azides and nitriles .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The pyridine moiety can be oxidized to form N-oxides.
Reduction: The piperazine ring can be reduced to form piperidines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine moiety would yield pyridine N-oxide, while reduction of the piperazine ring would yield piperidine derivatives.
Scientific Research Applications
{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of {4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The pyridine moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity, while the tetrazole moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}[4-(1H-tetrazol-1-yl)phenyl]methanone: Unique due to its combination of pyridine, piperazine, and tetrazole moieties.
Pyridine derivatives: Often used in medicinal chemistry for their biological activity.
Piperazine derivatives: Known for their use in pharmaceuticals as central nervous system agents.
Tetrazole derivatives: Commonly used in drug design for their ability to mimic carboxylate groups.
Uniqueness
The uniqueness of This compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and participate in diverse chemical reactions.
Properties
Molecular Formula |
C19H21N7O |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H21N7O/c27-19(16-4-6-18(7-5-16)26-15-21-22-23-26)25-13-11-24(12-14-25)10-8-17-3-1-2-9-20-17/h1-7,9,15H,8,10-14H2 |
InChI Key |
YDVPWIQZYUZSOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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